molecular formula C16H19NO4 B1214116 Norcocaine CAS No. 18717-72-1

Norcocaine

カタログ番号: B1214116
CAS番号: 18717-72-1
分子量: 289.33 g/mol
InChIキー: RERBBBLSJAMJFJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Norcocaine is a minor metabolite of cocaine . It is the only confirmed pharmacologically active metabolite of cocaine . The local anesthetic potential of this compound has been shown to be higher than that of cocaine .


Synthesis Analysis

This compound used for research purposes is typically synthesized from cocaine . Several methods for the synthesis have been described . This compound is synthesized in the liver due to microsomal mixed function oxidases .


Molecular Structure Analysis

The chemical formula of this compound is C16H19NO4 . The this compound molecule contains a total of 42 bonds. There are 23 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 aliphatic ester, 1 aromatic ester, 1 aliphatic secondary amine, and 1 Pyrrolidine .


Chemical Reactions Analysis

Cocaine is metabolised (mostly hepatically) into two main metabolites, ecgonine methyl ester and benzoylecgonine. Other metabolites include, for example, this compound and cocaethylene, both displaying pharmacological action .

科学的研究の応用

Biotransformation in Rat Brain

Research has demonstrated that rat brain FAD-containing monooxygenase metabolizes norcocaine to N-hydroxythis compound. This is further oxidized to the nitroxyl free radical this compound nitroxide by rat brain cytochrome P-450. This process leads to the generation of superoxide and significant lipid peroxidation, highlighting the potential neurochemical impacts and mechanisms of this compound in brain tissue (Kloss, Rosen, & Rauckman, 2004).

Metabolism in Human Liver Microsomes

Studies have examined this compound formation in human liver microsomes, revealing considerable rates in both fetal and adult specimens. This research aids in understanding the enzyme metabolic clearance and the role of CYP3A in this compound formation, with implications for toxicity risk in cases of maternal cocaine abuse during pregnancy (Ladona et al., 2000).

Detection in Plasma

The development of a gas chromatographic-positive ion chemical ionization-mass spectrometric method has enabled the detection and quantitation of this compound in human plasma. This is particularly significant for monitoring this compound as a plasma metabolite of cocaine (Spanbauer et al., 2000).

Enzymatic Activity and Mutants of Human Butyrylcholinesterase

Research has characterized the kinetic parameters of human butyrylcholinesterase (BChE) and its mutants for this compound. This study provides insights into the enzymatic activity against this compound and the potential for using these enzymes for therapeutic purposes in cocaine abuse treatment (Zhan, Hou, Zhan, & Zheng, 2014).

Kinetic Characteristics in Liver Microsomes

The kinetics of this compound N-hydroxylation have been studied in both mouse and human liver microsomes, involving cytochrome P450 (CYP) enzymes. This research highlights the differences in reaction rates between species and the involvement of various CYP subfamilies, contributing to our understanding of the metabolic processes involving this compound (Pellinen et al., 2000).

作用機序

While the specific mechanism of action for Norcocaine is not explicitly mentioned, it is known that cocaine, from which this compound is derived, exerts local anaesthetic action by inhibiting voltage-gated sodium channels, thus halting electrical impulse propagation . Cocaine also impacts neurotransmission by hindering monoamine reuptake, particularly dopamine, from the synaptic cleft .

Safety and Hazards

The LD50 of norcocaine has been studied in mice. When administered by the intraperitoneal route, the LD50 in mice was 40 mg/kg . The legal status of this compound is somewhat ambiguous. The US DEA does not list this compound as a controlled substance .

特性

{ "Design of the Synthesis Pathway": "Norcocaine can be synthesized through a multi-step process starting from ecgonine methyl ester. The key steps involve reduction of the ester group, followed by N-demethylation and N-acylation reactions.", "Starting Materials": [ "Ecgonine methyl ester", "Lithium aluminum hydride", "Hydrochloric acid", "Sodium hydroxide", "Acetic anhydride", "Acetic acid", "Methanol", "Chloroform", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Reduction of ecgonine methyl ester with lithium aluminum hydride in dry ether to form ecgonine", "Treatment of ecgonine with hydrochloric acid to form cocaine", "N-demethylation of cocaine with sodium hydroxide in methanol to form norcocaine", "N-acylation of norcocaine with acetic anhydride in acetic acid to form acetylnorcocaine", "Purification of acetylnorcocaine by recrystallization from chloroform and drying over sodium sulfate and magnesium sulfate", "Decomposition of acetylnorcocaine with hydrochloric acid and activated charcoal to yield norcocaine" ] }

18717-72-1

分子式

C16H19NO4

分子量

289.33 g/mol

IUPAC名

2-O-methyl 3-O-phenyl 8-azabicyclo[3.2.1]octane-2,3-dicarboxylate

InChI

InChI=1S/C16H19NO4/c1-20-16(19)14-12(9-10-7-8-13(14)17-10)15(18)21-11-5-3-2-4-6-11/h2-6,10,12-14,17H,7-9H2,1H3

InChIキー

RERBBBLSJAMJFJ-UHFFFAOYSA-N

異性体SMILES

COC(=O)[C@@H]1[C@H]2CC[C@H](N2)C[C@@H]1OC(=O)C3=CC=CC=C3

SMILES

COC(=O)C1C2CCC(N2)CC1OC(=O)C3=CC=CC=C3

正規SMILES

COC(=O)C1C2CCC(N2)CC1C(=O)OC3=CC=CC=C3

ピクトグラム

Acute Toxic; Irritant; Health Hazard

関連するCAS

61585-22-6 (hydrochloride)

同義語

norcocaine
norcocaine acetate, (1R-(exo,exo))-isomer
norcocaine hydrochloride
norcocaine, (1R-(2-endo,3-exo))-isome

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Norcocaine
Reactant of Route 2
Reactant of Route 2
Norcocaine
Reactant of Route 3
Norcocaine
Reactant of Route 4
Norcocaine
Reactant of Route 5
Norcocaine
Reactant of Route 6
Norcocaine
Customer
Q & A

Q1: How does norcocaine exert its pharmacological effects?

A1: this compound, like cocaine, acts as a potent sodium channel blocker, primarily targeting the open and inactivated states of sodium channels in various tissues, including the heart and brain []. This blockage disrupts neuronal signal transmission, contributing to its stimulant and local anesthetic properties [].

Q2: Is this compound more potent than cocaine in its pharmacological effects?

A2: While both cocaine and this compound are potent sodium channel blockers, research suggests that this compound exhibits greater potency in inducing convulsions, respiratory arrest [], and altering neurochemical, heart rate, and QRS interval responses compared to cocaine in rats [].

Q3: Does this compound contribute to the overall effects observed after cocaine administration?

A3: Yes, this compound, although a minor metabolite of cocaine, contributes to the overall pharmacological effects, particularly when alcohol is co-administered. Alcohol consumption leads to the formation of cocaethylene, another active metabolite, further complicating the pharmacological profile [].

Q4: How does the presence of alcohol influence this compound formation?

A4: Alcohol co-administration alters cocaine metabolism, leading to increased this compound formation and decreased benzoylecgonine production []. Additionally, alcohol consumption results in the formation of cocaethylene, another pharmacologically active metabolite, further complicating the overall pharmacological response [].

Q5: How is this compound metabolized in the body?

A5: this compound undergoes further metabolism primarily via hepatic microsomal enzymes. It is N-hydroxylated to N-hydroxythis compound, a key step in the pathway leading to the formation of the potentially hepatotoxic metabolite, this compound nitroxide [, , , , ].

Q6: What are the pharmacokinetic differences between cocaine and this compound?

A7: this compound generally exhibits a shorter half-life compared to cocaine. In mice, the half-life of this compound and its hydroxylated metabolite, N-hydroxythis compound, was found to be significantly longer in the DBA/2lbg strain, which is more susceptible to cocaine-induced hepatotoxicity, compared to the less susceptible C57BL/6lbg strain [].

Q7: How do the pharmacokinetic properties of this compound compare to benzoylecgonine?

A8: While both compounds exhibit biexponential decay after intravenous administration, benzoylecgonine displays a much smaller volume of distribution and clearance compared to this compound and cocaine. This suggests that benzoylecgonine may persist longer in the system [].

Q8: Does chronic cocaine use affect this compound pharmacokinetics?

A9: In chronic cocaine-treated dogs, brain levels of this compound and benzoylnorecgonine were higher compared to acutely treated animals. This suggests an altered metabolic profile with chronic exposure, potentially contributing to the development of tolerance or sensitization [].

Q9: Is this compound hepatotoxic?

A10: Yes, research indicates that this compound, particularly its metabolite this compound nitroxide, contributes significantly to cocaine-induced hepatotoxicity. This compound nitroxide can induce oxidative stress and lipid peroxidation, leading to liver damage [, , , ].

Q10: What is the role of this compound nitroxide in cocaine-induced hepatotoxicity?

A11: this compound nitroxide, formed through the N-oxidation of this compound, is a reactive free radical. It participates in futile redox cycling with its precursor, N-hydroxythis compound, consuming NADPH and generating reactive oxygen species, ultimately leading to oxidative stress and liver damage [, , ].

Q11: Does this compound exhibit toxicity in organs other than the liver?

A12: While liver toxicity is a primary concern, evidence suggests that this compound and its N-oxidative metabolites may also contribute to toxicity in other organs, such as the lungs, particularly in individuals who smoke cocaine ("crack") [].

Q12: Are there any gender differences in this compound-induced hepatotoxicity?

A13: Yes, studies in mice suggest that females exhibit greater resistance to cocaine-induced hepatotoxicity compared to males. This difference is attributed to higher plasma esterase (butyrylcholinesterase) activity in females, leading to faster cocaine metabolism and lower this compound levels [].

Q13: How is this compound detected and quantified in biological samples?

A14: Gas chromatography-mass spectrometry (GC-MS) is widely used for the identification and quantification of this compound in various biological matrices, including plasma, urine, and hair [, , , , ]. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is also employed for this purpose [].

Q14: What are the challenges in differentiating this compound incorporation into hair from external contamination?

A15: Distinguishing this compound presence in hair due to active cocaine use versus external contamination poses a significant challenge in forensic toxicology. This is particularly difficult when the contaminating cocaine contains high levels of this compound, as it can confound interpretation [, , ].

Q15: Can the presence of this compound in hair be used as a definitive marker of cocaine consumption?

A16: While this compound presence in hair can be indicative of cocaine use, it is crucial to consider potential external contamination. Relying solely on this compound levels for confirmation might lead to false-positive results, especially in individuals exposed to cocaine-contaminated environments [, , ].

Q16: How does the chemical structure of this compound compare to cocaine?

A17: this compound differs from cocaine by the absence of a methyl group on the nitrogen atom of the tropane ring. This seemingly small structural modification leads to significant differences in their pharmacological and toxicological profiles [, ].

Q17: Have any synthetic analogs of this compound been developed?

A18: Yes, several N-alkylated this compound derivatives have been synthesized and evaluated for their cocaine-like activity. These studies provide insights into the structure-activity relationships of cocaine analogs and their potential for therapeutic or research purposes [].

Q18: Are there any therapeutic applications of this compound?

A18: Currently, this compound itself does not have any approved therapeutic applications. Its potent pharmacological effects and potential for toxicity limit its use as a therapeutic agent.

Q19: Are there any ongoing research efforts to develop enzyme-based therapies for cocaine toxicity that target this compound?

A20: Yes, research is being conducted to develop efficient cocaine hydrolases, such as the mutant bacterial cocaine esterase (DM-CocE) and the highly efficient cocaine hydrolase CocH5-Fc(M6), which can hydrolyze not only cocaine but also its toxic metabolites like this compound. This approach aims to accelerate the breakdown of cocaine and its toxic metabolites, offering a potential treatment strategy for cocaine toxicity and overdose [, ].

  • This compound is present in small amounts in coca leaves and can also be formed during the illicit manufacture of cocaine, particularly through the use of potassium permanganate (KMnO4) as an oxidizing agent [, ].
  • The presence of this compound in illicit cocaine samples varies greatly, with reported concentrations ranging from 0.01% to 3.70% [].
  • Studies in pigeons have shown that this compound fully generalizes to the discriminative stimulus effects of cocaine, indicating that it produces similar subjective effects in this species [].
  • This compound, like cocaine, can constrict cerebral arterioles in newborn pigs, suggesting potential risks for cerebrovascular complications in neonates exposed to cocaine [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。